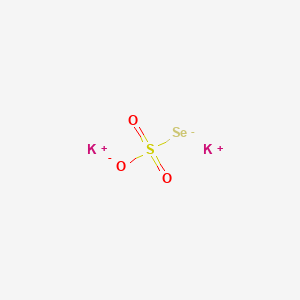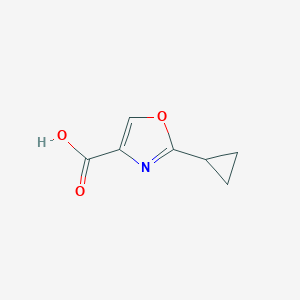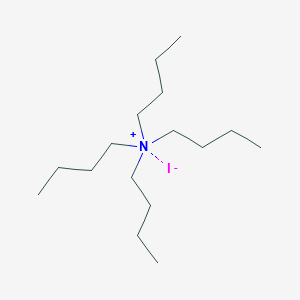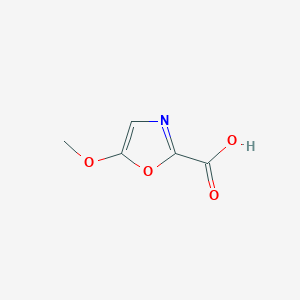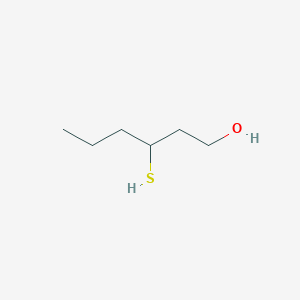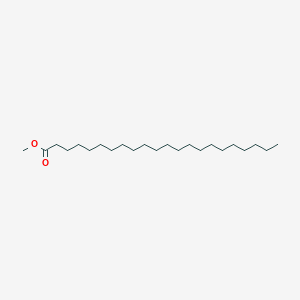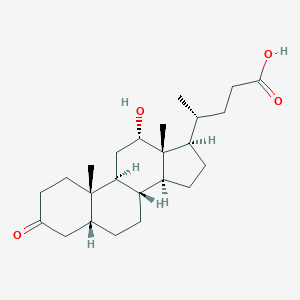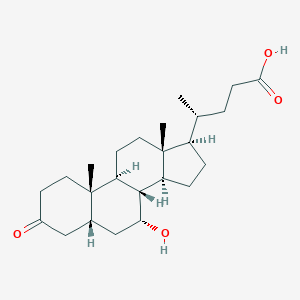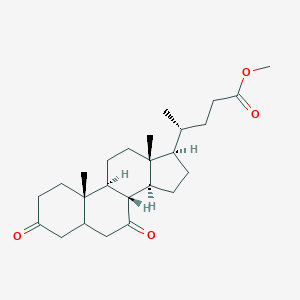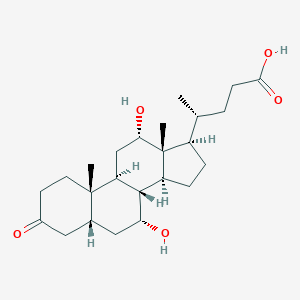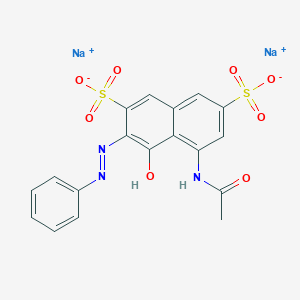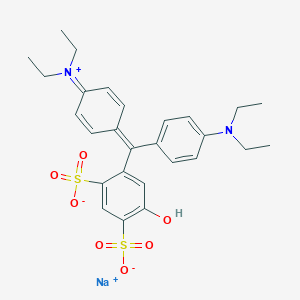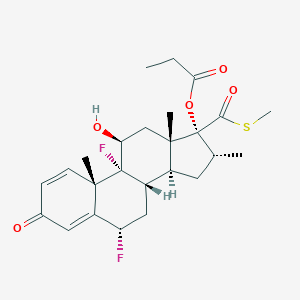
1,3,5-Trimethylpyrazole-4-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trimethylpyrazole-4-boronic acid (TMPB) is a chemical compound that has been used in a variety of scientific applications, including in the synthesis of organic molecules, in the study of biochemical and physiological processes, and in the development of new drugs. TMPB is a relatively new compound, having only been discovered in the late 1980s, but since then it has become an important tool for researchers in many fields. In
科学的研究の応用
Synthesis of Bioactive Compounds
Boronic acids, including derivatives like 1,3,5-Trimethylpyrazole-4-boronic acid, are pivotal in the synthesis of bioactive compounds. The flexibility of boronic acids in cross-coupling reactions, such as Suzuki couplings, enables the creation of complex molecules with potential medicinal applications. For example, the synthesis of 3,4-substituted-5-aminopyrazoles, facilitated by palladium-mediated α-arylation of β-ketonitriles, demonstrates the role of boronic acids in producing intermediates for drug discovery projects (Havel et al., 2018).
Electrosynthesis Applications
The electrosynthesis of boronic acid derivatives, like the conversion of 1,3,5-trimethyl-4-formylpyrazole to 1,3,5-trimethylpyrazole-4-carboxylic acid, highlights the utility of boronic acids in organic synthesis. This process involves electrocatalytic oxidation, demonstrating an efficient method for preparing boronic acid derivatives under mild conditions, which can be critical in the synthesis of pharmaceuticals and fine chemicals (Lyalin & Petrosyan, 2005).
Bioactivity Evaluation
Boronic acid derivatives are also significant in the evaluation of bioactivity for potential therapeutic agents. The synthesis and bioactivity assessment of polysubstituted N-arylpyrazole derivatives, for example, reveal the potential of boronic acid derivatives in cancer therapy, highlighting their role in the development of new treatments (Uramaru et al., 2014).
Material Science and Sensing Applications
The unique reactivity and binding properties of boronic acids are exploited in material science and sensing applications. Boronic acids form reversible covalent bonds with diols, enabling the construction of dynamic covalent systems and the development of sensors for detecting various biological and chemical entities. These properties make boronic acid derivatives, including potentially this compound, valuable tools in creating responsive materials and diagnostic devices (Bull et al., 2013).
Safety and Hazards
作用機序
Target of Action
Boronic acids, including this compound, are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains .
Mode of Action
The mode of action of 1,3,5-Trimethylpyrazole-4-boronic acid is primarily through its interaction with its targets. The boronic acid moiety of the compound can form reversible covalent bonds with diol-containing side chains of proteins, enzymes, and receptors . This interaction can lead to changes in the function of these targets, potentially influencing various biological processes.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that the compound may play a role in synthetic chemistry applications rather than directly influencing biological pathways.
Pharmacokinetics
The pharmacokinetic properties of boronic acids are generally influenced by their ability to form reversible covalent complexes, which can impact their absorption and distribution .
Result of Action
Given its potential use in Suzuki-Miyaura coupling reactions , it may be more relevant in synthetic chemistry applications rather than having direct biological effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can impact the stability of boronic acids, as they can form boronate esters under alkaline conditions . Additionally, the presence of diol-containing compounds can influence the compound’s action due to the ability of boronic acids to form complexes with these compounds .
特性
IUPAC Name |
(1,3,5-trimethylpyrazol-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BN2O2/c1-4-6(7(10)11)5(2)9(3)8-4/h10-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOUMBMZDWJMGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N(N=C1C)C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457520 |
Source


|
| Record name | 1,3,5-Trimethylpyrazole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847818-62-6 |
Source


|
| Record name | 1,3,5-Trimethylpyrazole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Trimethylpyrazole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
